molecular formula C14H17N3O2 B8289437 4-(1H-indazol-5-yloxy)cyclohexanecarboxamide

4-(1H-indazol-5-yloxy)cyclohexanecarboxamide

Cat. No. B8289437
M. Wt: 259.30 g/mol
InChI Key: GKRDNBTXBLSHEF-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Ammonium chloride (173 ml, 3.23 mmol) and diisopropylethylamine (0.75 ml, 4.30 mmol) were added to a solution of the 4-(1H-indazol-5-yloxy)cyclohexanecarboxylic acid (280 mg, 1.08 mmol) obtained in Example 368 in N,N-dimethylformamide (10 ml). After aqueous ammonia (1 ml) was added thereto to effect dissolution, 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide monohydrochloride (309 mg, 1.61 mmol) and hydroxybenzotriazole (160 mg, 1.18 mmol) were added thereto. After 16 hours, it was confirmed that the starting material remained. Therefore, 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide monohydrochloride (309 mg, 1.61 mmol) and hydroxybenzotriazole (160 mg, 1.18 mmol) were further added thereto. After 7 hours, a saturated aqueous sodium hydrogencarbonate solution was added to the reaction solution, and the resulting mixture was poured into water (100 ml) and extracted with ethyl acetate (50 ml×3) and chloroform (20 ml×2). The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was washed with diethyl ether by repulping to obtain 4-(1H-indazol-5-yloxy)cyclohexanecarboxamide (265 mg, 95%).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
309 mg
Type
reactant
Reaction Step Four
Quantity
160 mg
Type
reactant
Reaction Step Four
Quantity
309 mg
Type
reactant
Reaction Step Five
Quantity
160 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C([N:6](C(C)C)CC)(C)C.[NH:12]1[C:20]2[C:15](=[CH:16][C:17]([O:21][CH:22]3[CH2:27][CH2:26][CH:25]([C:28]([OH:30])=O)[CH2:24][CH2:23]3)=[CH:18][CH:19]=2)[CH:14]=[N:13]1.N.Cl.C(N=C=NCCCN(C)C)C.OC1C2N=NNC=2C=CC=1.C(=O)([O-])O.[Na+]>CN(C)C=O.O>[NH:12]1[C:20]2[C:15](=[CH:16][C:17]([O:21][CH:22]3[CH2:27][CH2:26][CH:25]([C:28]([NH2:6])=[O:30])[CH2:24][CH2:23]3)=[CH:18][CH:19]=2)[CH:14]=[N:13]1 |f:0.1,5.6,8.9|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
173 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
280 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)OC1CCC(CC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
309 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
160 mg
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Step Five
Name
Quantity
309 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
160 mg
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After 7 hours
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml×3) and chloroform (20 ml×2)
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer dried
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
WASH
Type
WASH
Details
the resulting residue was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)OC1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 265 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.